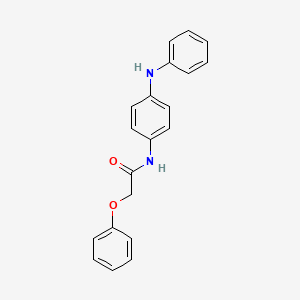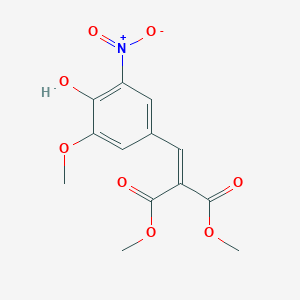
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide, also known as BBP, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism involves the inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC enzymes, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide may alter gene expression patterns in cancer cells, leading to apoptosis.
Another proposed mechanism involves the inhibition of amyloid beta peptide aggregation. Studies have shown that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can bind to amyloid beta peptides and prevent their aggregation, which may help to prevent the development of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has been shown to induce apoptosis through the activation of caspase enzymes. N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has also been shown to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer.
In addition to its effects on cancer cells, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has also been shown to have neuroprotective effects. Studies have shown that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can protect neurons from oxidative stress and prevent the formation of reactive oxygen species, which may help to prevent the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide is that it is relatively easy to synthesize and purify, making it a readily available compound for research purposes. N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has also been shown to have low toxicity in animal studies, which may make it a promising candidate for further development as a therapeutic agent.
One limitation of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine the optimal dosage and administration route for N-(1-benzyl-1H-benzimidazol-2-yl)propanamide.
Orientations Futures
There are several future directions for research on N-(1-benzyl-1H-benzimidazol-2-yl)propanamide. One area of research could focus on optimizing the therapeutic potential of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide for the treatment of cancer and neurodegenerative diseases. This could involve further studies on its mechanism of action, as well as the development of more effective administration routes and dosages.
Another area of research could focus on the development of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide analogs with improved pharmacological properties. This could involve modifying the chemical structure of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide to improve its solubility, bioavailability, and selectivity for specific targets.
Overall, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has shown promise as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can be synthesized through a multistep process involving the condensation of 2-aminobenzimidazole with benzyl bromide followed by the reaction of the resulting benzylated intermediate with propanoyl chloride. The final product is obtained through a purification process involving recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications. One area of research has focused on the ability of N-(1-benzyl-1H-benzimidazol-2-yl)propanamide to inhibit the growth of cancer cells. Studies have shown that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can induce apoptosis in cancer cells, which may make it a promising candidate for the development of anticancer drugs.
In addition to its potential use in cancer treatment, N-(1-benzyl-1H-benzimidazol-2-yl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases. Studies have shown that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide can inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. This suggests that N-(1-benzyl-1H-benzimidazol-2-yl)propanamide may have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-16(21)19-17-18-14-10-6-7-11-15(14)20(17)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEAZJMVZVQWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylbenzimidazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)



![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)